REACTION_CXSMILES
|
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].Cl.[CH3:14][NH:15][O:16][CH3:17].O>ClCCl>[CH3:17][O:16][N:15]([CH3:14])[C:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Name
|
1,1-carbonyldiimidazole
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N,O-dimethylhydroxyamine hydrochloride
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added to the solution
|
Type
|
STIRRING
|
Details
|
the obtained mixture was further stirred for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with dichloromethane two times
|
Type
|
ADDITION
|
Details
|
Anhydrous magnesium sulfate was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
to dry it
|
Type
|
FILTRATION
|
Details
|
the resultant was filtrated
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CCCCCCCCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |